molecular formula C9H9ClO3 B14769207 3-Chloro-4-methoxy-2-methylbenzoic acid

3-Chloro-4-methoxy-2-methylbenzoic acid

Cat. No.: B14769207
M. Wt: 200.62 g/mol
InChI Key: ASJUXRCEEVMLKY-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 3, a methoxy group at position 4, and a methyl group at position 2. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol. The compound’s structure combines electron-withdrawing (Cl) and electron-donating (OMe, Me) substituents, influencing its physicochemical properties, such as acidity, solubility, and reactivity. Substituted benzoic acids like this are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-4-methoxy-2-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12)

InChI Key

ASJUXRCEEVMLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Nitration-Hydrogenation-Chlorination Sequence

A prominent route involves sequential nitration, hydrogenation, and chlorination starting from m-toluic acid (3-methylbenzoic acid). This method, detailed in CN112778147A , proceeds as follows:

Step 1: Nitration
m-Toluic acid is nitrated using concentrated nitric acid (60–75% w/w) at 0–20°C for 1–2 hours to yield 2-nitro-3-methylbenzoic acid . The nitro group directs subsequent functionalization.

Step 2: Hydrogenation Reduction
Catalytic hydrogenation (Pd/C or Raney Ni, 40–60°C, 2–3 hours) reduces the nitro group to an amine, producing 2-amino-3-methylbenzoic acid . Solvents like ethanol or tetrahydrofuran enhance reaction efficiency.

Step 3: Chlorination
The amine intermediate undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) or dichlorohydantoin in polar aprotic solvents (e.g., DMF, DMSO) at 90–110°C for 1–2 hours. Benzoyl peroxide (1–2% wt) acts as a radical initiator, achieving regioselective chlorination at the para position relative to the methyl group.

Key Data :

Parameter Value Source
Total Yield 63.0–68.4%
Purity 99.0–99.5%
Melting Point 238–243°C

Halogenation of Methoxy-Substituted Intermediates

Direct Chlorination Using Phase Transfer Catalysts

CN113387853A describes a one-pot chlorination of 2-methyl-4-methoxybenzoic acid using sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr) under phase transfer catalysis. Tetrabutylammonium bromide facilitates interfacial reactivity, enabling chlorination at 5–100°C within 0.5–8 hours. Acidification (HCl or HBr) precipitates the product.

Optimization Insights :

  • Catalyst Loading : 0.05–0.1 mol% tetrabutylammonium bromide maximizes yield (96.1%).
  • Solvent System : Aqueous/organic biphasic mixtures (e.g., H₂O/CH₃CN) improve mass transfer.

Oxazoline Intermediate Route

Cyclization and Hydrolysis

EP0729953A2 outlines a pathway via oxazoline intermediates. 2-Ethyl-3-methoxy-4-methylbenzoic acid is synthesized through:

  • Cyclization : Reaction of 2-ethyl-3-methoxy-4-methylphenyl derivatives with 5,5-dimethyloxazoline.
  • Hydrolysis : Acidic or basic cleavage of the oxazoline ring yields the target carboxylic acid.

This method avoids harsh chlorination conditions but requires specialized precursors.

Benzylic Oxidation of Polyalkylated Arenes

Permanganate-Mediated Oxidation

Radical-based oxidation of 3-methoxy-2,4-dimethyltoluene using KMnO₄ or Na₂Cr₂O₇ under acidic conditions selectively oxidizes the benzylic methyl group to a carboxylic acid. ChemistrySteps notes that primary benzylic carbons are preferentially oxidized, with yields exceeding 85% under optimized conditions (70–100°C, H₂SO₄ catalyst).

Limitation : Over-oxidation to CO₂ may occur with excess oxidant.

Industrial-Scale Considerations

Continuous Flow Halogenation

WO2023200913A1 highlights a continuous flow approach for chlorination using gaseous Cl₂ or Br₂. Key advantages include:

  • Residence Time : <1 minute in Corning AFR reactors.
  • Scalability : Multigram quantities produced hourly with 92% yield.
  • Safety : Compressed air replaces pure O₂, reducing explosion risks.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nitration-Chlorination 63–68 99.0–99.5 High Moderate
Phase Transfer 96 97–98 Moderate High
Oxazoline 70–75 98 Low Low
Continuous Flow 92 99 Very High High

Emerging Trends and Innovations

Photocatalytic Chlorination

Recent advances (e.g., ACS Omega ) employ eosin Y or SAS photocatalysts for benzylic chlorination under visible light. This method reduces reliance on stoichiometric reagents and operates at ambient temperatures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-methoxy-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-4-methoxy-2-methylbenzoic acid with five structurally related benzoic acid derivatives, highlighting substituent positions, molecular formulas, and estimated properties:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Properties (Estimated)
This compound - 2-Me, 3-Cl, 4-OMe C₉H₉ClO₃ 200.62 High lipophilicity; moderate acidity due to competing EW (Cl) and ED (OMe, Me) effects.
3-Chloro-4-methoxybenzoic acid 37908-96-6 3-Cl, 4-OMe C₈H₇ClO₃ 186.59 Lower lipophilicity than target compound; higher acidity (no steric hindrance from Me).
4-Chloro-3-methoxybenzoic acid 85740-98-3 4-Cl, 3-OMe C₈H₇ClO₃ 186.59 Positional isomer; Cl at para to COOH enhances EW effect, increasing acidity.
3,5-Dichloro-4-hydroxybenzoic acid 3336-41-2 3,5-Cl, 4-OH C₇H₄Cl₂O₃ 219.01 Strong acidity (pKa ~1.5–2.5); low solubility due to H-bonding and Cl substituents.
3-Chloro-4-fluoro-2-hydroxybenzoic acid 860296-14-6 3-Cl, 4-F, 2-OH C₇H₄ClFO₃ 190.56 High acidity (OH and F groups); enhanced H-bonding potential.

Key Differences and Implications

Electronic Effects
  • Chlorine vs. Methoxy/Methyl: The chlorine at position 3 (meta to COOH) exerts an electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid group. However, the methoxy group at position 4 (para to COOH) donates electrons via resonance, partially counteracting this effect.
  • Positional Isomerism : 4-Chloro-3-methoxybenzoic acid (CAS 85740-98-3) exhibits higher acidity than the target compound due to the para-positioned chlorine, which strongly withdraws electrons from the COOH group .
Lipophilicity and Solubility
  • The methyl group in the target compound enhances lipophilicity, making it more suitable for applications requiring membrane permeability (e.g., drug delivery). In contrast, hydroxyl-containing analogs like 3,5-Dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) exhibit lower solubility in nonpolar solvents due to H-bonding .

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